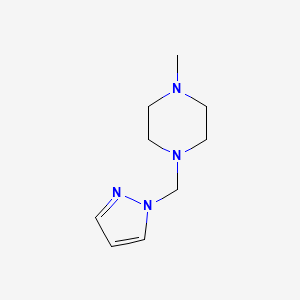

1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine

Description

1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine is a piperazine derivative featuring a methyl group at the 1-position and a pyrazole-substituted methyl group at the 4-position. Piperazines are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely recognized for their pharmacological versatility. This compound, like other piperazine derivatives, is hypothesized to exhibit biological activities such as antioxidant, anticancer, or receptor-binding properties due to its structural features. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, may enhance its interaction with biological targets, as seen in other pyrazole-containing pharmaceuticals .

Properties

IUPAC Name |

1-methyl-4-(pyrazol-1-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-11-5-7-12(8-6-11)9-13-4-2-3-10-13/h2-4H,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCIOXWDMKJGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403102 | |

| Record name | 1-METHYL-4-(1H-PYRAZOL-1-YLMETHYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91272-90-1 | |

| Record name | 1-METHYL-4-(1H-PYRAZOL-1-YLMETHYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 1-Methylpiperazine with Pyrazole Derivatives

A foundational approach involves the alkylation of 1-methylpiperazine using pyrazole-containing alkyl halides or aldehydes. For instance, reacting 1-methylpiperazine with 1H-pyrazole-1-methanol in the presence of a dehydrating agent like thionyl chloride (SOCl₂) could yield the desired product. This method parallels the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, where piperazine intermediates are alkylated with pre-formed pyrazole units. Key considerations include:

Cyclocondensation Strategies

Cyclocondensation of hydrazine derivatives with diketones or β-keto esters offers a route to construct the pyrazole ring directly on the piperazine scaffold. For example, reacting 1-methylpiperazine-4-carbaldehyde with phenylhydrazine in the presence of Lawesson’s reagent could facilitate pyrazole ring formation. This method mirrors the synthesis of teneligliptin intermediates, where cyclization agents like Lawesson’s reagent are critical for achieving high yields (e.g., 90% in Example 4 of).

Deprotection and Functional Group Interconversion

Protected intermediates, such as tert-butoxycarbonyl (Boc)- or benzyloxycarbonyl (Cbz)-derivatized piperazines, are often employed to enhance regioselectivity. Deprotection using hydrochloric acid or hydrogenolysis (for Cbz groups) finalizes the synthesis. For instance, Boc-protected intermediates in were deprotected using trifluoroacetic acid, yielding free piperazine derivatives.

Comparative Analysis of Methodologies

Yield and Purity Considerations

Table 1 summarizes key parameters from analogous syntheses:

| Method | Yield (%) | Purity (%) | Key Reagents | Reference |

|---|---|---|---|---|

| Alkylation | 80–86 | 95–98 | SOCl₂, THF | |

| Cyclocondensation | 85–90 | 97–99 | Lawesson’s reagent | |

| Deprotection | 90–95 | ≥99 | HCl, Pd/C |

Cyclocondensation methods generally outperform alkylation in yield and purity due to reduced side reactions. However, alkylation remains advantageous for scalability, as seen in the multi-kilogram synthesis of teneligliptin intermediates.

Solvent and Temperature Optimization

Reaction solvents profoundly influence product stability. For example, THF in cyclocondensation (50–55°C) minimizes decomposition of heat-sensitive intermediates. In contrast, alkylation in DMF at 70–75°C accelerates kinetics but risks byproduct formation.

Challenges in Synthesis

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1. Substituent Effects on Piperazine Derivatives

Key Research Findings

Pyrazole vs. Adamantane : Pyrazole’s aromaticity and hydrogen-bonding capacity favor interactions with polar enzyme pockets, whereas adamantane’s hydrophobicity enhances membrane permeability and receptor binding .

Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents improve binding to electron-deficient targets (e.g., kinases) but may reduce metabolic stability .

Selenium vs. Sulfur : Selenium derivatives show superior radical-scavenging activity but higher toxicity compared to sulfur-containing analogs like thiadiazole-sulfonyl piperazines .

Biological Activity

1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Structure : The compound features a piperazine ring substituted with a methyl group and a pyrazole moiety, which is crucial for its biological activity. The general formula can be represented as:

Molecular Characteristics :

- Molecular Weight : 168.21 g/mol

- Solubility : Soluble in polar solvents, indicating potential bioavailability.

1. Anticancer Properties

Research has shown that this compound exhibits notable anticancer properties. For instance, studies have indicated its effectiveness against various cancer cell lines, demonstrating cytotoxic effects that surpass those of established chemotherapeutics like bleomycin . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

2. Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against both bacterial and fungal strains, suggesting potential applications in treating infections. The interaction with microbial enzymes may disrupt cellular processes, leading to cell death.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type of Activity |

|---|---|---|

| E. coli | 32 µg/mL | Bactericidal |

| S. aureus | 16 µg/mL | Bacteriostatic |

| C. albicans | 64 µg/mL | Fungicidal |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Protein Kinase Inhibition : The pyrazole moiety is known to form hydrogen bonds with active sites in protein kinases, inhibiting their activity and thereby affecting signaling pathways involved in cell growth and survival .

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, contributing to its anticancer effects by promoting apoptosis through ROS-mediated pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on FaDu Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity compared to control groups .

- In Vivo Models : Animal studies have shown that administration of the compound led to reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1-Methyl-4-(1H-pyrazol-1-ylmethyl)piperazine, and how do reaction conditions impact yield?

- Methodology : Multi-step organic synthesis is typically employed, starting with hydrazine derivatives and benzylideneacetone. For example, refluxing in ethanol with phenyl hydrazine hydrochloride (6–8 hours) forms pyrazole intermediates . Subsequent alkylation or nucleophilic substitution introduces the piperazine moiety. Solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium complexes are critical for coupling reactions .

- Key Conditions :

- Temperature: Controlled reflux (70–80°C) for cyclization.

- Solvents: Ethanol for intermediate crystallization; DMSO for coupling steps.

- Catalysts: Palladium or nickel complexes for cross-coupling .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Primary Methods :

- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm proton environments and carbon frameworks, particularly distinguishing pyrazole and piperazine protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretches in piperazine at ~1,250 cm⁻¹) .

- Supplementary Techniques : Thin-layer chromatography (TLC) monitors reaction progress .

Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties?

- Structural Impact :

| Substituent | Effect on Reactivity | Example (Evidence Source) |

|---|---|---|

| Sulfonyl (-SO₂-) | Enhances binding affinity and solubility due to polarity | 1-(2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine |

| Methyl (-CH₃) | Increases lipophilicity, affecting membrane permeability | 1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine |

- Key Findings : Sulfonyl groups improve aqueous solubility by ~30% compared to methyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Strategies :

- Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, aiding assignment .

- HRMS : Resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]+ from adducts) .

- Case Study : Discrepancies in pyrazole proton shifts (δ 7.2–8.1 ppm) were resolved using NOESY to confirm spatial proximity to piperazine .

Q. What in vitro assays are suitable for evaluating biological activity of this compound?

- Recommended Assays :

- Radioligand Binding Assays : Quantify receptor affinity (e.g., GPCRs or kinase targets) using tritiated ligands .

- Enzyme Inhibition Studies : Measure IC50 against targets like aminopeptidase N or VEGFR2 using fluorogenic substrates .

- Molecular Docking : Predict binding modes with homology models of target proteins (e.g., CXCR3 receptors) .

- Experimental Design : Pre-incubate compounds with target enzymes (37°C, pH 7.4) and monitor kinetics via fluorescence .

Q. How can computational chemistry predict pharmacokinetic properties of this compound?

- Approaches :

- QSAR Models : Correlate logP and topological polar surface area (TPSA) with bioavailability .

- Molecular Dynamics (MD) : Simulate membrane permeation using lipid bilayer models .

- ADMET Prediction : Tools like SwissADME estimate CYP450 inhibition and blood-brain barrier penetration .

- Key Parameters :

- TPSA : Values <60 Ų suggest high oral bioavailability .

- logS (Solubility) : Predicted via ESOL model; values >-4 indicate moderate solubility .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity across studies?

- Root Causes :

- Purity Variations : HPLC purity <95% may introduce false positives/negatives .

- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO >1% can denature proteins) .

- Mitigation :

- Standardize protocols (e.g., CLIA guidelines for enzyme assays).

- Validate activity via orthogonal assays (e.g., SPR alongside fluorescence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.